2-methyl-1H-imidazo[4,5-b]pyridine
Overview
Description
2-Methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its structural resemblance to purines, which are essential components of nucleic acids. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, particularly in the development of pharmaceuticals.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to interact with various targets, including gaba a receptors, proton pump inhibitors, aromatase inhibitors, and nsaids .
Mode of Action
It is known that imidazo[4,5-b]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cells .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
The application of imidazo[4,5-b]pyridine derivatives has been known to improve selectivity, pharmacokinetics, metabolic stability and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been known to exhibit various biological activities, including analgesic, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .
Action Environment
The synthesis of imidazo[4,5-b]pyridine derivatives has been known to rely on various environmental factors, such as the presence of certain compounds and reaction conditions .
Biochemical Analysis
Biochemical Properties
2-Methyl-1H-imidazo[4,5-b]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a positive allosteric modulator of GABA A receptors . This interaction enhances the receptor’s response to the neurotransmitter GABA, which can have significant implications for neurological function and potential therapeutic applications. Additionally, this compound has been found to inhibit certain kinases, which are enzymes that play a critical role in cell signaling and regulation . These interactions highlight the compound’s versatility and potential in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the NF-kappa-B signaling pathway, which is involved in immune response and inflammation . By inhibiting this pathway, this compound can reduce inflammation and potentially provide therapeutic benefits for inflammatory diseases. Furthermore, the compound’s impact on gene expression can lead to changes in cellular metabolism, affecting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. For instance, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have also indicated that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time . These findings underscore the importance of considering temporal factors when using this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and modulating neurotransmitter activity . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of careful dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2, which catalyze the N-oxidation of the compound . This metabolic process can lead to the formation of reactive intermediates that can further interact with other biomolecules, potentially leading to genotoxic effects . Additionally, the compound can undergo further metabolism by N-acetyltransferases and sulfotransferases, which can modify its activity and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation . These interactions are critical for determining the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects . For example, the presence of specific targeting signals can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s activity and localization within the cell .
Preparation Methods
The synthesis of 2-methyl-1H-imidazo[4,5-b]pyridine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the efficient construction of the imidazo[4,5-b]pyridine core. Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into partially saturated derivatives.
Cross-Coupling Reactions: Buchwald-Hartwig and Suzuki cross-coupling reactions are frequently employed to introduce various substituents onto the imidazo[4,5-b]pyridine core.
The major products formed from these reactions include a variety of substituted imidazo[4,5-b]pyridines, which can be further utilized in medicinal chemistry.
Scientific Research Applications
2-Methyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to purines makes it a useful tool in studying nucleic acid interactions.
Comparison with Similar Compounds
2-Methyl-1H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals like zolimidine.
Imidazo[1,2-a]pyridine: Utilized in the development of drugs like ambien.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZESPVBONPPRAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902774 | |
Record name | NoName_3328 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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